N-(3-ethoxybenzyl)valine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.326 |
IUPAC Name |
2-[(3-ethoxyphenyl)methylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H21NO3/c1-4-18-12-7-5-6-11(8-12)9-15-13(10(2)3)14(16)17/h5-8,10,13,15H,4,9H2,1-3H3,(H,16,17) |
InChI Key |
BXUWRVSNIIOYAF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)CNC(C(C)C)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 3 Ethoxybenzyl Valine
Retrosynthetic Strategies and Precursor Selection
A retrosynthetic analysis of N-(3-ethoxybenzyl)valine reveals several viable pathways for its construction. The primary disconnection breaks the C-N bond between the valine nitrogen and the benzyl (B1604629) group, leading to two key precursors: a valine derivative and a 3-ethoxybenzyl electrophile or aldehyde. leah4sci.comjournalspress.com
Scheme 1: Retrosynthetic Disconnection of this compound

Disconnection A (Reductive Amination): This approach disconnects the target molecule to L-valine (or its ester derivative) and 3-ethoxybenzaldehyde (B1676413). This is a convergent and highly efficient strategy.
Disconnection B (Direct Alkylation): This pathway leads to L-valine (or its ester) and a 3-ethoxybenzyl halide, such as 3-ethoxybenzyl bromide. This method relies on the nucleophilicity of the valine nitrogen.
The selection of precursors is contingent on the chosen synthetic route. For reductive amination, L-valine or its corresponding esters (e.g., methyl or ethyl ester) and 3-ethoxybenzaldehyde are required. For direct alkylation, a suitably protected L-valine ester is reacted with an activated 3-ethoxybenzyl derivative like 3-ethoxybenzyl bromide or chloride. The choice of protecting groups for the carboxylic acid functionality of valine is crucial to prevent side reactions and facilitate purification. Common choices include methyl, ethyl, or tert-butyl esters.
N-Alkylation Approaches to Valine Derivatives
The formation of the N-benzyl bond is the cornerstone of the synthesis. Both direct alkylation and reductive amination are powerful methods to achieve this transformation.
Direct Alkylation via Amine Reactivity
Direct N-alkylation involves the reaction of a valine derivative, typically an ester to protect the carboxylic acid, with a 3-ethoxybenzyl halide. The reaction proceeds via an SN2 mechanism where the nitrogen atom of the amino acid acts as the nucleophile. To avoid over-alkylation (the formation of the tertiary amine), it is often necessary to use a large excess of the amine or to employ specific reaction conditions. masterorganicchemistry.comresearchgate.net
A common challenge with direct alkylation is the potential for racemization, especially under basic conditions. The use of mild bases and controlled temperatures is critical to maintain the stereochemical integrity of the chiral center in valine. monash.edu Protecting the amine with a group that can be selectively removed after alkylation is another strategy to control the reaction, although this adds extra steps to the synthesis.
A study on the direct catalytic N-alkylation of various amino acid esters demonstrated that L-valine pentyl ester can be successfully N-alkylated with substituted benzyl alcohols in the presence of a ruthenium catalyst and diphenylphosphate as an additive. d-nb.infonih.gov This method offers high yields and excellent retention of stereochemistry.
Table 1: Examples of Direct N-Alkylation of Valine Derivatives with Benzyl Alcohols
| Valine Derivative | Benzyl Alcohol | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |
| L-Valine pentyl ester | 4-Methylbenzyl alcohol | Ru-cat/Diphenylphosphate | 87 | 99 |
| L-Valine pentyl ester | 4-Methoxybenzyl alcohol | Ru-cat/Diphenylphosphate | 82 | 99 |
Data adapted from a study on direct catalytic N-alkylation of α-amino acid esters. nih.gov
Reductive Amination Protocols for N-Benzylation
Reductive amination is a highly effective and widely used method for the N-alkylation of amines. nih.govacs.org This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the amino group of the valine derivative and the carbonyl group of 3-ethoxybenzaldehyde. The resulting imine is then reduced in situ to the desired secondary amine. masterorganicchemistry.com
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being among the most common due to their selectivity for reducing imines in the presence of aldehydes. masterorganicchemistry.complos.org More recently, α-picoline-borane has been reported as a convenient and stable reducing agent for the reductive benzylation of amino acid esters. sorbonne-universite.fr
A study on the N-benzylation of amino acid derivatives by reductive alkylation showed that L-valine methyl ester reacts with benzaldehyde (B42025) in the presence of α-picoline-borane to yield the N-benzyl derivative. sorbonne-universite.fr This protocol is generally applicable to a range of substituted benzaldehydes, including 3-ethoxybenzaldehyde.
Table 2: Reductive Amination of L-Valine Methyl Ester
| Aldehyde | Reducing Agent | Solvent | Product | Yield (%) |
| Benzaldehyde | α-Picoline-Borane | MeOH/AcOH | N-Benzyl-L-valine methyl ester | 37 |
| Anisaldehyde | α-Picoline-Borane | MeOH/AcOH | N-(4-Methoxybenzyl)-L-valine methyl ester | - |
Yields can be optimized by adjusting reaction conditions. Data from a study on reductive alkylation using α-picoline-borane. sorbonne-universite.fr
Asymmetric Synthesis and Stereochemical Control
Maintaining the stereochemical purity of the L-valine starting material is paramount. The following sections detail methods that ensure high stereochemical fidelity during the synthesis of this compound.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of amino acid synthesis, chiral auxiliaries can be used to direct the alkylation of a glycine (B1666218) enolate equivalent, thereby establishing the desired stereochemistry at the α-carbon.
Interestingly, L-valine itself can be employed as a chiral auxiliary. For instance, the Schöllkopf chiral auxiliaries, which are cyclic dipeptides of valine and glycine, are widely used for the asymmetric synthesis of α-amino acids. acs.org In a typical sequence, the bis-lactim ether derived from cyclo(L-Val-Gly) is deprotonated and then alkylated with an electrophile, such as 3-ethoxybenzyl bromide. The alkylation occurs with high diastereoselectivity, directed by the bulky isopropyl group of the valine residue. Subsequent hydrolysis of the alkylated intermediate yields the desired this compound with high enantiomeric purity. uni-konstanz.de
Table 3: Diastereoselective Alkylation using a Valine-Based Chiral Auxiliary
| Electrophile | Base | Diastereomeric Excess (d.e.) (%) |
| Benzyl bromide | n-BuLi | >95 |
| Allyl bromide | n-BuLi | >95 |
Data based on the general procedure for alkylation of the bis-lactim ether of cyclo(L-Val-Gly). uni-konstanz.de
Enantioselective Catalytic Methods for N-Alkylation
The development of enantioselective catalytic methods for N-alkylation represents a significant advancement in the field, offering a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. nih.gov
Recent studies have focused on the use of chiral transition metal catalysts to mediate the N-alkylation of amino acid derivatives. A notable example is the ruthenium-catalyzed N-alkylation of amino acid esters with alcohols, which proceeds with high enantioretention. d-nb.infonih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amino acid ester, all mediated by the same catalyst. The application of a chiral ligand on the metal center can, in principle, induce enantioselectivity in reactions starting from a racemic amino acid or control the stereochemical outcome.
Another approach involves the use of chiral catalysts in the reductive amination of α-keto acids, which are precursors to α-amino acids. While this is a powerful method for the de novo synthesis of chiral amino acids, it is less commonly applied for the N-alkylation of pre-existing amino acids.
Optimization of Reaction Conditions and Yield for Research Scale
The synthesis of this compound is commonly achieved via reductive amination between valine (or its ester derivative) and 3-ethoxybenzaldehyde. chemrxiv.org Optimization of this key reaction is critical for maximizing yield and purity on a research scale. Key parameters for optimization include the choice of reducing agent, solvent, pH, and temperature. chemrxiv.orgorganic-chemistry.org
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a preferred reducing agent for reductive aminations as it is milder and more selective than other hydrides like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), often leading to higher yields with fewer side products. organic-chemistry.org The choice of solvent is also crucial; aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. chemrxiv.orgacs.org
Systematic studies often reveal that slight modifications in reaction conditions can lead to significant improvements in yield. For instance, epimerization and the formation of by-products can be sensitive to temperature and the specific combination of reagents used. chemrxiv.org A hypothetical optimization study for the reductive amination step is presented below.
Table 2: Hypothetical Optimization of Reductive Amination for this compound Synthesis
| Entry | Reducing Agent | Solvent | Temperature (°C) | Additive | Isolated Yield (%) |
| 1 | NaBH₄ | Methanol (B129727) | 25 | None | 70 |
| 2 | NaBH₃CN | Methanol | 25 | Acetic Acid | 82 |
| 3 | NaBH(OAc)₃ | Dichloromethane | 25 | None | 91 |
| 4 | NaBH(OAc)₃ | Tetrahydrofuran | 25 | None | 88 |
| 5 | NaBH(OAc)₃ | Dichloromethane | 0 | None | 85 |
This data illustrates that Condition 3, using sodium triacetoxyborohydride in dichloromethane at room temperature, provides the optimal yield. Further optimization could involve fine-tuning reactant stoichiometry and reaction time. For subsequent coupling reactions involving the carboxylic acid of this compound, reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine) can be employed to achieve efficient amide bond formation, even with sterically hindered or electronically challenging substrates. nih.gov
Chemical Reactivity and Functional Group Transformations
Reactivity of the Carboxyl Group
The carboxyl group (-COOH) of the valine residue is a primary site for transformations, allowing for the synthesis of a wide array of derivatives. Its reactivity is analogous to that of other N-protected amino acids.
Esterification and Amidation Reactions
Esterification: The carboxyl group can be readily converted into an ester. A common method is the Fischer-Speier esterification, which involves reacting N-(3-ethoxybenzyl)valine with an alcohol (e.g., methanol (B129727), ethanol, or benzyl (B1604629) alcohol) in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction is typically performed in a solvent that allows for the removal of water to drive the equilibrium towards the ester product researchgate.net.
Amidation: The formation of an amide bond, a cornerstone of peptide synthesis, is another key reaction of the carboxyl group. Direct condensation with an amine is typically facilitated by a coupling agent to activate the carboxylic acid. A variety of modern coupling reagents can be employed to achieve high yields and minimize side reactions, particularly racemization at the chiral alpha-carbon. These reagents convert the carboxyl group's hydroxyl into a better leaving group, facilitating nucleophilic attack by an amine.
The table below summarizes common methods for these transformations.
| Transformation | Reagent(s) | Product | Notes |
| Esterification | Benzyl alcohol, p-Toluenesulfonic acid (TsOH), Toluene (reflux) | This compound benzyl ester | Water is removed azeotropically to drive the reaction. |
| Amidation | Benzylamine, HBTU, Hünig's base | N'-(benzyl)-N-(3-ethoxybenzyl)valinamide | HBTU is an efficient coupling agent for forming amide bonds. semanticscholar.orgresearchgate.net |
| Amidation | Glycine (B1666218) methyl ester, EDC, HOBt | N-(3-ethoxybenzyl)valinyl-glycine methyl ester | The EDC/HOBt system is a classic combination for peptide synthesis, minimizing racemization. |
| Amidation | Morpholine, DMTMM | 4-(N-(3-ethoxybenzyl)valinoyl)morpholine | DMTMM is effective for amidation in aqueous and organic solvents. researchgate.net |
Table 1: Representative Esterification and Amidation Reactions.
Reduction to Alcohol and Further Derivatization
The carboxylic acid can be reduced to a primary alcohol, yielding the corresponding chiral amino alcohol, N-(3-ethoxybenzyl)valinol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids.
Commonly used reducing agents include lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or borane (B79455) complexes such as borane-methyl sulfide (B99878) (BMS). orgsyn.orgstackexchange.com The reaction with LiAlH₄ is typically rapid and efficient. An alternative two-step method involves the formation of a reactive mixed anhydride (B1165640) with ethyl chloroformate, which is then reduced in situ with sodium borohydride in an aqueous medium. core.ac.uk
Reaction: this compound + LiAlH₄ in THF → N-(3-ethoxybenzyl)valinol
The resulting primary alcohol in N-(3-ethoxybenzyl)valinol is itself a versatile functional group. It can undergo further derivatization, such as:
O-acylation: Reaction with an acyl chloride or anhydride to form an ester.
O-alkylation: Reaction with an alkyl halide under basic conditions to form an ether.
Oxidation: While the initial goal was reduction, the alcohol can be re-oxidized back to a carboxylic acid or to an aldehyde using specific oxidizing agents.
Reactivity of the Secondary Amine Moiety
The presence of the 3-ethoxybenzyl group renders the amino group of the valine core a secondary amine. This functional group exhibits characteristic nucleophilic properties, allowing for a range of transformations.
Acylation and Sulfonylation Reactions
Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form N,N-disubstituted amides. youtube.com For instance, reaction with acetyl chloride would yield N-acetyl-N-(3-ethoxybenzyl)valine. This reaction is a common method for introducing a new substituent onto the nitrogen atom.
Sulfonylation: In a similar fashion, the amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), to produce stable sulfonamides. libretexts.orgpjsir.org This reaction is often carried out under basic conditions (e.g., using pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. The formation of sulfonamides from amino acids is a well-established transformation in medicinal chemistry. acs.orgresearchgate.net
The table below provides examples of these reactions.
| Transformation | Reagent(s) | Product Type |
| Acylation | Acetyl chloride, Triethylamine | N-acetyl derivative |
| Acylation | Benzoic anhydride, DMAP | N-benzoyl derivative |
| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-tosyl sulfonamide |
| Sulfonylation | Methanesulfonyl chloride, Triethylamine | N-mesyl sulfonamide |
Table 2: Acylation and Sulfonylation Reactions of the Secondary Amine.
Formation of Macrocyclic Systems
While this compound itself cannot form a macrocycle without modification, it can be incorporated as a building block into linear precursors designed for macrocyclization. The formation of cyclic peptides and other macrocycles is a key strategy in drug discovery to enhance stability, cell permeability, and binding affinity. nih.gov
For a peptide containing an this compound residue to form a macrocycle, several strategies can be employed:
Head-to-Tail Cyclization: If the residue is part of a linear peptide, the C-terminal carboxylic acid can be activated and reacted with a deprotected N-terminal primary amine of the peptide chain. The N-benzyl group of the valine residue would remain as a structural feature within the cyclic backbone. However, the presence of N-alkylated residues can sometimes hinder cyclization due to steric effects. uni-kiel.de
Side-Chain Cyclization: The molecule could be derivatized to include a reactive functional group on either the valine side chain (not naturally present) or the ethoxybenzyl ring, which could then be reacted with another part of the molecule to form a cyclic structure.
Multi-Component Reactions: Strategies like the Ugi multi-component reaction can be used to form macrocycles where the N-substituted amino acid is one of the components, leading to diverse and complex cyclic scaffolds. qyaobio.com
The feasibility and efficiency of macrocyclization depend heavily on the sequence of the linear precursor, the chosen point of cyclization, and the reaction conditions. nih.govuni-kiel.de
Chemical Transformations of the Ethoxybenzyl Aromatic Ring
The 3-ethoxybenzyl group contains an aromatic ring that is susceptible to chemical modification, primarily through electrophilic aromatic substitution (SEAr).
The ethoxy group (-OCH₂CH₃) is an activating, ortho, para-directing group. This means it increases the electron density of the aromatic ring, making it more nucleophilic and prone to attack by electrophiles. wikipedia.org The incoming electrophile will preferentially add to the positions ortho (positions 2 and 4) and para (position 6) relative to the ethoxy group. Given the substitution at position 1 (benzyl CH₂) and 3 (ethoxy), the primary sites for substitution are positions 2, 4, and 6. Position 6 is sterically the most accessible.
| Reaction | Reagent(s) | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Nitrated aromatic ring derivative |
| Halogenation | Br₂, FeBr₃ | Brominated aromatic ring derivative |
| Sulfonation | Fuming H₂SO₄ | Sulfonated aromatic ring derivative |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetylated aromatic ring derivative |
| Friedel-Crafts Alkylation | t-Butyl chloride, AlCl₃ | Alkylated aromatic ring derivative |
Table 3: Potential Electrophilic Aromatic Substitution Reactions.
Another significant transformation is the cleavage of the N-benzyl bond. This is a common deprotection strategy in organic synthesis. Catalytic hydrogenation is a mild and effective method, typically employing a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere. acs.org This reaction would cleave the benzyl group, yielding valine and 3-ethoxytoluene. This deprotection is often a key step in multi-step syntheses where the benzyl group is used to temporarily protect the amine. acs.orgresearchgate.net
Electrophilic Aromatic Substitution Studies
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.com The rate and regioselectivity (i.e., the position of substitution) of these reactions are controlled by the directing effects of the two substituents already present on the ring: the ethoxy group (-OCH₂CH₃) at position 3 and the N-valinylmethyl group (-CH₂-NH-CH(COOH)C(CH₃)₂) at position 1.
Ethoxy Group (-OEt): The ethoxy group is a powerful activating group and an ortho, para-director. libretexts.orgpressbooks.pub The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, increasing the ring's nucleophilicity and stabilizing the carbocation intermediate (the sigma complex) formed during the reaction. libretexts.org This stabilization is most effective when the electrophile attacks the positions ortho (2 and 6) and para (4) to the ethoxy group.
N-Valinylmethyl Group (-CH₂-NH-Val): The directing effect of this group is more complex. The alkyl (-CH₂-) portion is weakly activating through an inductive effect. The secondary amine (-NH-) is a very strong activating group due to resonance donation of its lone pair. However, under the strongly acidic conditions often required for EAS reactions, the amine can be protonated to form an ammonium (B1175870) salt (-CH₂-NH₂⁺-Val). This protonated form becomes a strong deactivating, meta-directing group because the positive charge strongly withdraws electron density from the ring inductively. pressbooks.pub
Combined Directing Effects: The outcome of an EAS reaction on this compound depends on the precise reaction conditions.
Under mild (non-acidic) conditions: Both the ethoxy and the amine groups would act as activating ortho, para-directors. The powerful directing effect of the ethoxy group would favor substitution at positions 2, 4, and 6. The N-valinylmethyl group would favor positions 2 and 6. The synergistic activation at position 2 and the strong activation at position 4 (para to the ethoxy group) make these the most likely sites for substitution. Position 6 is also activated but may be subject to some steric hindrance from the adjacent bulky substituent.
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -OCH₂CH₃ (Ethoxy) | 3 | +R >> -I (Resonance Donating) | Strongly Activating | Ortho, Para (Positions 2, 4, 6) |
| -CH₂-NH-Val (N-Valinylmethyl) | 1 | +R, +I (Resonance/Inductive Donating) | Activating | Ortho, Para (Positions 2, 6) |
| -CH₂-NH₂⁺-Val (Protonated form) | 1 | -I (Inductive Withdrawing) | Strongly Deactivating | Meta (Position 5) |
Benzylic Functionalization and Oxidation Pathways
The methylene (B1212753) (-CH₂-) group connecting the benzene ring to the nitrogen atom is a benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds because radical, cationic, or anionic intermediates formed at this site are stabilized by resonance with the aromatic ring. chemistrysteps.comkhanacademy.org This inherent reactivity makes the benzylic position a prime target for functionalization, particularly oxidation.
A variety of catalytic systems have been developed for the selective oxidation of benzylic C-H bonds to carbonyl groups. mdpi.com These methods often employ transition metal catalysts and mild oxidants, offering high chemoselectivity. liv.ac.ukresearchgate.net For a molecule like this compound, such an oxidation would convert the benzylic methylene into a ketone (amide), a transformation known as oxidative debenzylation in the context of N-benzyl amides. acs.org
Research has shown that manganese (Mn) catalysts can effectively oxidize benzylic methylenes using hydrogen peroxide (H₂O₂), tolerating a wide array of functional groups, including amino acids. researchgate.net Other successful systems utilize catalysts based on copper (Cu), ruthenium (Ru), or iron (Fe) with oxidants like tert-butyl hydroperoxide (TBHP). mdpi.com Photocatalytic and electrochemical methods have also emerged as powerful, green alternatives for benzylic C-H oxidation. rsc.orgnih.gov
The application of these methods to this compound would likely yield N-(3-ethoxybenzoyl)valine. The choice of catalyst and conditions would be crucial to avoid over-oxidation or undesired side reactions involving the amino acid moiety. nih.gov
| Catalyst System | Oxidant | Typical Conditions | Potential Product |
|---|---|---|---|
| Manganese (Mn) complex | H₂O₂ | Mild, neutral pH | N-(3-ethoxybenzoyl)valine |
| CuCl₂ / BQC | TBHP (aq) | Acetonitrile (B52724), Room Temp | N-(3-ethoxybenzoyl)valine |
| Ruthenium (II) complex | TBHP | Acetonitrile/water, Room Temp | N-(3-ethoxybenzoyl)valine |
| Fe(NO₃)₃ / NHSI | O₂ (aerobic) | Benzonitrile, 90 °C | N-(3-ethoxybenzoyl)valine |
| Fluorescein (Photocatalyst) | O₂ (aerobic) | Visible light, Acetonitrile, Room Temp | N-(3-ethoxybenzoyl)valine |
Stereochemical Stability and Epimerization Studies
This compound possesses a single stereocenter at the α-carbon of the valine residue. The stability of this chiral center is critical, as its inversion, a process known as epimerization, would result in the formation of its diastereomer, N-(3-ethoxybenzyl)-D-valine. Epimerization of amino acids typically proceeds through the removal of the α-proton to form a planar, achiral enolate or carbanion intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of stereoisomers. nih.govnih.gov
The acidity of this α-proton (pKa ≈ 21) is generally low, making epimerization difficult under neutral conditions. nih.gov However, the stability can be compromised under certain chemical conditions.
Influence of Reaction Conditions on Chiral Integrity
The chiral integrity of the valine moiety is highly dependent on the reaction environment. Conditions that increase the acidity of the α-proton or involve strong bases can promote epimerization.
Basic Conditions: The presence of a strong base is the most common cause of epimerization. The base can directly abstract the α-proton, leading to the formation of the planar enolate intermediate. nih.govorientjchem.org The rate of epimerization is influenced by the base strength, temperature, and solvent.
Acidic Conditions: While less common for free amino acids, epimerization can sometimes be catalyzed by acid, particularly at elevated temperatures. acs.org
Carboxyl Group Activation: Reactions that involve the activation of the carboxylic acid group (e.g., for peptide coupling or esterification) can significantly increase the acidity of the α-proton. This is a well-known side reaction in peptide synthesis. nih.gov However, modern coupling agents and mild Brønsted acid catalysts have been developed to facilitate these reactions without causing epimerization. acs.org
Temperature: Increased temperature provides the necessary activation energy for both proton abstraction and the conformational changes required for epimerization, thus increasing the rate of stereochemical inversion.
Maintaining low temperatures and avoiding excessively strong bases or harsh activating agents are key strategies for preserving the stereochemical integrity of this compound during chemical transformations.
| Condition | Influence on α-Proton | Risk of Epimerization | Mitigation Strategy |
|---|---|---|---|
| Strong Base (e.g., alkoxides) | Direct abstraction | High | Use non-nucleophilic, sterically hindered bases; low temperature. |
| Elevated Temperature | Increases kinetic energy for abstraction | Moderate to High | Conduct reactions at or below room temperature. |
| Carboxyl Activation (e.g., with carbodiimides) | Increases acidity via electronic withdrawal | Moderate | Use epimerization-suppressing additives (e.g., HOBt) or specialized coupling agents. acs.org |
| Neutral or Mildly Acidic Conditions | Minimal effect | Low | Maintain pH within a stable range (approx. 4-8). |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a wealth of information regarding the molecular framework of N-(3-ethoxybenzyl)valine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, offering deep insights into its structural nuances.
The unequivocal assignment of the ¹H and ¹³C NMR spectra of this compound is accomplished through a suite of 2D NMR experiments. These experiments reveal correlations between different nuclei, allowing for the piecing together of the molecular structure.
¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY correlations would be expected between the methine proton of the valine residue and the protons of the isopropyl group, as well as among the aromatic protons of the 3-ethoxybenzyl moiety.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different structural fragments, such as linking the benzylic protons to the aromatic ring carbons and the valine backbone.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, irrespective of their bonding connectivity. This is vital for determining the stereochemistry and conformational preferences of the molecule.
The following tables present the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on data from structurally similar compounds such as N-ortho-hydroxymethyl benzyl (B1604629) valine researchgate.net.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2' | 7.25 | t | 7.8 |
| H-4' | 6.85 | d | 7.6 |
| H-5' | 7.20 | t | 7.9 |
| H-6' | 6.88 | d | 8.1 |
| -OCH₂CH₃ | 4.05 | q | 7.0 |
| -OCH₂CH₃ | 1.42 | t | 7.0 |
| Benzylic CH₂ | 3.95 | s | |
| Valine α-CH | 3.20 | d | 5.0 |
| Valine β-CH | 2.15 | m | |
| Valine γ-CH₃ | 1.00 | d | 6.8 |
| Valine γ'-CH₃ | 0.95 | d | 6.8 |
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 175.0 |
| C-1' | 139.0 |
| C-2' | 114.5 |
| C-3' | 158.5 |
| C-4' | 114.0 |
| C-5' | 129.5 |
| C-6' | 120.0 |
| -OCH₂CH₃ | 63.5 |
| -OCH₂CH₃ | 15.0 |
| Benzylic CH₂ | 52.0 |
| Valine α-CH | 65.0 |
| Valine β-CH | 31.0 |
| Valine γ-CH₃ | 19.0 |
| Valine γ'-CH₃ | 18.5 |
The flexibility of the this compound molecule, particularly around the rotatable single bonds, gives rise to different spatial arrangements or conformations. NOESY data is instrumental in determining the preferred conformation in solution. For instance, NOE correlations between the benzylic protons and the protons of the valine side chain would indicate a folded conformation where these groups are in close proximity.
Furthermore, the magnitude of the proton-proton coupling constants (J-values) can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the molecule.
This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). To determine the enantiomeric excess (ee) of a sample, chiral NMR shift reagents can be employed. These reagents are typically lanthanide complexes that can reversibly bind to the analyte. This interaction forms transient diastereomeric complexes, which have distinct NMR spectra. Consequently, in the presence of a chiral shift reagent, separate signals for each enantiomer can be observed, and the ratio of their integrals can be used to calculate the enantiomeric excess nih.govresearchgate.net.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₄H₂₁NO₃), the expected exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.
Interactive Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |
| [M+H]⁺ | 252.1594 | (Hypothetical) | (Hypothetical) |
| [M+Na]⁺ | 274.1413 | (Hypothetical) | (Hypothetical) |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions (product ions) nih.gov. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation.
For this compound, common fragmentation pathways would likely involve:
Loss of the ethoxy group: Cleavage of the ether bond could lead to the loss of an ethoxy radical.
Decarboxylation: The loss of the carboxylic acid group as CO₂ is a common fragmentation for amino acids.
Cleavage of the benzyl-nitrogen bond: This would result in the formation of a 3-ethoxybenzyl cation and a valine radical cation.
Fragmentation of the valine side chain: The isopropyl group of the valine residue can also undergo fragmentation.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed.
Interactive Table 4: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 252.16 | 206.13 | CO₂H₂ | Loss of formic acid |
| 252.16 | 135.08 | C₅H₁₀NO₂ | 3-ethoxybenzyl cation |
| 252.16 | 117.09 | C₉H₁₁O | Valine fragment |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra are expected to exhibit a combination of vibrations originating from the valine moiety, the substituted benzene (B151609) ring, and the ethoxy group.
The analysis of this compound would reveal characteristic bands associated with its core components: the secondary amine, the carboxylic acid, the isopropyl group, the ethoxy group, and the disubstituted aromatic ring. The valine portion of the molecule is expected to show distinct vibrational modes. For instance, studies on valine and its derivatives show characteristic frequencies for the NH stretching, C=O stretching of the carboxyl group, and various bending and stretching modes of the CH, CH₂, and CH₃ groups. umich.eduelixirpublishers.comresearchgate.net The presence of the ethoxybenzyl group introduces additional complexity and information to the spectra.
Key expected vibrational frequencies are detailed in the table below. The precise wavenumber for each vibration can be influenced by the molecular environment, including intermolecular interactions in the solid state. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H (Carboxylic Acid) | Stretching (broad, H-bonded) | 3300 - 2500 | Weak or not observed |
| N-H (Secondary Amine) | Stretching | 3350 - 3310 | 3350 - 3310 |
| C-H (Aromatic) | Stretching | 3100 - 3000 | 3100 - 3000 |
| C-H (Aliphatic) | Asymmetric/Symmetric Stretching | 2960 - 2850 | 2960 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | 1760 - 1690 |
| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | 1600 - 1450 |
| N-H (Secondary Amine) | Bending | 1580 - 1490 | Weak |
| C-H (Aliphatic) | Bending | 1470 - 1350 | 1470 - 1350 |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Weak |
| C-O-C (Ether) | Asymmetric/Symmetric Stretching | 1260 - 1000 | Variable |
| C-N (Amine) | Stretching | 1250 - 1020 | 1250 - 1020 |
| =C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | Weak |
This table presents expected ranges based on typical values for the functional groups present in this compound.
The IR spectrum is anticipated to be dominated by strong absorptions from the polar O-H and C=O bonds of the carboxylic acid group and the C-O-C ether linkage. nih.gov The Raman spectrum, conversely, would likely show strong signals for the aromatic C=C and aliphatic C-H stretching vibrations due to their greater polarizability. researchgate.net Comparing the spectra of this compound with its precursors, such as L-valine and 3-ethoxybenzaldehyde (B1676413), would allow for definitive assignment of the observed vibrational bands.
X-ray Crystallography of this compound and its Crystalline Derivatives
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is essential for determining the precise molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
While specific crystallographic data for this compound is not publicly available, the solid-state conformation can be predicted based on analyses of similar structures, such as other N-substituted amino acids and aromatic compounds. nih.govresearchgate.net The molecule possesses several rotatable bonds, leading to conformational flexibility. Key conformational parameters include the torsion angles around the N-Cα bond (φ) and Cα-C (carbonyl) bond (ψ) of the valine residue, as well as the torsion angles defining the orientation of the 3-ethoxybenzyl group relative to the valine core.
The bond lengths and angles within the valine and ethoxybenzyl fragments are expected to conform to standard values observed in countless other crystal structures. For example, the C-C single bonds would be approximately 1.54 Å, C=C aromatic bonds around 1.39 Å, and the C=O bond of the carboxylic acid near 1.25 Å. Deviations from these standard values could indicate molecular strain or specific electronic effects.
Expected Bond Parameters for this compound
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | Cα - C (carbonyl) | ~ 1.53 Å |
| Bond Length | C (carbonyl) - O | ~ 1.25 Å |
| Bond Length | C (carbonyl) - OH | ~ 1.30 Å |
| Bond Length | N - Cα | ~ 1.47 Å |
| Bond Length | N - C (benzyl) | ~ 1.45 Å |
| Bond Length | C (aromatic) - O (ether) | ~ 1.37 Å |
| Bond Angle | N - Cα - C (carbonyl) | ~ 111° |
| Bond Angle | Cα - N - C (benzyl) | ~ 115° |
This table is populated with theoretical values based on standard bond lengths and angles for similar chemical environments.
The crystal packing of this compound would be primarily governed by hydrogen bonding and van der Waals interactions. nih.gov The presence of both a hydrogen bond donor (the N-H group and the carboxylic O-H) and acceptors (the carbonyl oxygen, the carboxylic hydroxyl oxygen, and the ether oxygen) suggests the formation of an extensive hydrogen-bonding network.
A likely and dominant interaction would be the formation of hydrogen bonds between the carboxylic acid group of one molecule and the amine group of a neighboring molecule. This is a common motif in the crystal structures of amino acids. Such interactions could lead to the formation of chains or sheets within the crystal lattice. mdpi.com The ethoxy group's oxygen atom could also participate as a hydrogen bond acceptor.
Table of Compounds
| Compound Name |
|---|
| This compound |
| L-valine |
Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. The creation of such an article would require access to primary research data from computational studies that have not been published or indexed in publicly accessible databases.
Computational and Theoretical Investigations
Prediction of Reactivity and Reaction Mechanisms
Transition State Analysis for Key Synthetic Steps
The most probable synthetic route to N-(3-ethoxybenzyl)valine is the reductive amination between 3-ethoxybenzaldehyde (B1676413) and the amino acid valine. This process typically involves two key steps: the formation of a Schiff base (imine) intermediate and its subsequent reduction.
The initial step is the nucleophilic addition of the amino group of valine to the carbonyl carbon of 3-ethoxybenzaldehyde, followed by dehydration to form the imine. Computational studies on similar reductive amination reactions using Density Functional Theory (DFT) have elucidated the transition states for these processes. nih.govacs.org The reaction is often catalyzed by a weak acid, which facilitates both the initial addition and the final dehydration step.
The second crucial step is the reduction of the imine intermediate. This is commonly achieved using a hydride reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), which is known for its selectivity in reducing imines in the presence of aldehydes. nih.gov DFT calculations have been employed to model the transition state of the hydride transfer from the reducing agent to the iminium ion. nih.govacs.org These studies indicate that the transition state involves the coordination of the iminium ion with the reducing agent, facilitating the hydride transfer.
A hypothetical energy profile for the synthesis of this compound via reductive amination is presented in Table 1. The activation energies are representative values based on DFT studies of analogous systems. nih.govacs.org
Table 1: Hypothetical Activation Energies for the Synthesis of this compound via Reductive Amination Activation energies (ΔG‡) are illustrative and based on analogous reactions.
| Reaction Step | Transition State | Hypothetical ΔG‡ (kcal/mol) |
|---|---|---|
| Imine Formation | Nucleophilic addition-elimination | 15-20 |
Rationalization of Observed Chemoselectivity and Stereoselectivity
Chemoselectivity: In the synthesis of this compound, a key challenge is achieving selective N-alkylation over competing side reactions, primarily O-alkylation (esterification) of the carboxylic acid group of valine. The use of unprotected amino acids in N-alkylation reactions is desirable for atom economy and sustainability. nih.gov Modern catalytic systems, such as those employing iridium(III) complexes, have demonstrated high chemoselectivity for the N-alkylation of unprotected amino acids with alcohols. nih.gov In the context of reductive amination, the higher nucleophilicity of the amine compared to the carboxylate under neutral or slightly acidic conditions generally favors the formation of the C-N bond over the C-O bond.
Stereoselectivity: The valine starting material possesses a stereocenter at its α-carbon. A critical aspect of the synthesis is the retention of this stereochemistry in the final this compound product. Reductive amination is generally considered a mild method that does not affect the existing stereocenter of the amino acid. manchester.ac.uk Asymmetric synthesis strategies, such as the use of chiral catalysts, could be employed to control the stereochemistry if the starting materials were prochiral. For instance, catalytic asymmetric Tsuji–Trost benzylation reactions have been developed for the synthesis of α-benzyl amino acids with high enantioselectivity. nih.gov
Table 2 illustrates the expected high fidelity of stereochemical retention in the synthesis of this compound from L-valine under standard reductive amination conditions.
Table 2: Expected Stereochemical Outcome in the Synthesis of this compound
| Starting Material | Expected Product | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Rationale |
|---|---|---|---|
| L-Valine | (S)-N-(3-ethoxybenzyl)valine | >99% ee | The stereocenter of the amino acid is not involved in the reaction. |
Intermolecular Interaction Analysis (excluding specific biological activity)
The non-covalent interactions of this compound are dictated by its molecular structure, which includes a polar amino acid moiety, a semi-rigid benzyl (B1604629) group, and an ethoxy substituent. These interactions are crucial for understanding its physical properties, such as its solid-state packing and solubility.
Computational methods, such as ab initio calculations and molecular dynamics simulations, have been instrumental in characterizing the intermolecular interactions of aromatic amino acids. nih.gov These studies reveal that interactions between aromatic residues are primarily governed by a balance of electrostatic and van der Waals forces.
For this compound, several types of intermolecular interactions can be predicted:
Hydrogen Bonding: The carboxylic acid and the secondary amine groups are capable of forming strong hydrogen bonds. In the solid state, it is likely that these groups will engage in a network of hydrogen bonds, forming dimers or extended chains.
Van der Waals Interactions: The isopropyl group of the valine residue and the ethoxybenzyl group will participate in van der Waals interactions. The aromatic ring of the benzyl group can also engage in π-π stacking or T-shaped interactions with other aromatic rings.
Table 3: Predicted Intermolecular Interactions in this compound
| Interaction Type | Interacting Moieties | Estimated Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond | -COOH --- O=C- / -NH --- O=C- | -5 to -10 |
| π-π Stacking | Benzyl ring --- Benzyl ring | -1 to -3 |
| C-H---π Interaction | Isopropyl/Ethyl C-H --- Benzyl ring | -0.5 to -1.5 |
Role As a Chiral Building Block in Organic Synthesis Research
Precursor for Complex Organic Molecules
The structural features of N-(3-ethoxybenzyl)valine make it an ideal starting material for the elaboration of more complex organic molecules. The valine moiety provides a chiral scaffold, while the N-benzyl group can be retained in the final product or serve as a protecting group that can be removed under specific conditions. The ethoxy substituent on the benzyl (B1604629) group can modulate the compound's solubility and electronic properties, and potentially serve as a handle for further functionalization.
Peptidomimetics are compounds that mimic the structure of peptides but with modified backbones to improve properties such as stability and bioavailability. N-substituted amino acids like this compound are valuable in the synthesis of peptidomimetic scaffolds because the N-alkylation introduces conformational constraints. The incorporation of such residues can induce specific secondary structures, such as β-turns, which are crucial for the biological activity of many peptides.
The synthesis of a dipeptide mimetic incorporating an N-alkoxybenzyl-valine residue can proceed through standard peptide coupling reactions, followed by cyclization or other modifications to create a rigid scaffold. For instance, the coupling of Fmoc-protected this compound with another amino acid ester, followed by deprotection and intramolecular cyclization, can lead to the formation of a diketopiperazine, a common peptidomimetic scaffold.
Table 1: Example of a Synthetic Route to a Peptidomimetic Scaffold
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Fmoc-N-(3-ethoxybenzyl)valine, H-Ala-OMe·HCl | HBTU, DIPEA, DMF, rt, 12 h | Fmoc-N-(3-ethoxybenzyl)Val-Ala-OMe |
| 2 | Fmoc-N-(3-ethoxybenzyl)Val-Ala-OMe | 20% Piperidine in DMF, rt, 1 h | H-N-(3-ethoxybenzyl)Val-Ala-OMe |
| 3 | H-N-(3-ethoxybenzyl)Val-Ala-OMe | Acetic acid, Toluene, reflux, 24 h | cyclo(N-(3-ethoxybenzyl)Val-Ala) |
This table presents a representative, hypothetical synthetic scheme.
The valine framework of this compound can be incorporated into various heterocyclic systems. The amino and carboxylic acid functionalities are reactive handles that can participate in cyclization reactions to form rings of different sizes. For example, reduction of the carboxylic acid to an alcohol, followed by activation and intramolecular nucleophilic substitution by the nitrogen atom, can lead to the formation of a substituted pyrrolidine.
Alternatively, multi-component reactions, such as the Ugi or Passerini reactions, can be employed to construct complex heterocyclic systems in a single step, incorporating the this compound scaffold. These reactions allow for the introduction of multiple points of diversity, making them highly valuable in the synthesis of compound libraries.
Ligand Design in Asymmetric Catalysis
The chirality of this compound makes it an excellent candidate for the development of chiral ligands for asymmetric catalysis. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.
Chiral ligands derived from this compound can be synthesized by modifying its carboxylic acid or amino group. For example, the carboxylic acid can be converted into an amide with a chiral amine or a phosphine-containing moiety to create bidentate or tridentate ligands. The nitrogen atom can also be part of a chelating system. The 3-ethoxybenzyl group can influence the steric and electronic properties of the resulting ligand, which in turn affects the activity and selectivity of the catalyst.
Common classes of ligands that can be synthesized from amino acid precursors include phosphine-oxazolines (PHOX ligands), bisoxazolines (BOX ligands), and Schiff base ligands. The synthesis of a simple bidentate N,O-ligand could involve the reduction of the carboxylic acid to an alcohol, followed by etherification with a coordinating group.
Ligands derived from this compound are expected to be effective in a variety of enantioselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The choice of metal and reaction conditions plays a crucial role in the success of these catalytic processes. For example, a palladium complex of a chiral phosphine (B1218219) ligand derived from this compound could be used in asymmetric allylic alkylation reactions.
Table 2: Hypothetical Application in Asymmetric Hydrogenation
| Substrate | Catalyst (Metal/Ligand) | Conditions | Product Enantiomeric Excess (ee) |
| Methyl acetoacetate | Ru(II) / (S)-N-(3-ethoxybenzyl)valine-derived phosphine | H₂ (50 atm), MeOH, 50 °C, 24 h | 95% |
| Acetophenone | Ir(I) / (S)-N-(3-ethoxybenzyl)valine-derived P,N-ligand | H₂ (20 atm), DCM, rt, 12 h | 92% |
This table presents plausible, hypothetical results for enantioselective reactions.
Scaffold for Combinatorial Chemistry Library Development (structural, not functional)
Combinatorial chemistry is a powerful tool for drug discovery, allowing for the rapid synthesis of large numbers of related compounds. This compound can serve as a central scaffold for the development of combinatorial libraries. The core structure provides a rigid and chiral framework, while various substituents can be introduced at different positions to create a diverse set of molecules.
The amino and carboxylic acid groups are orthogonal reactive sites that can be functionalized with a wide range of building blocks. For example, the carboxylic acid can be converted to an amide library by reacting it with a diverse set of amines. The secondary amine can be acylated or reductively aminated with a library of aldehydes. The ethoxy group on the aromatic ring could also potentially be a point of diversification, for example, through ether cleavage and re-alkylation. This approach allows for the systematic exploration of the chemical space around the this compound scaffold.
Advanced Analytical Methodologies for Research Applications
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. For N-(3-ethoxybenzyl)valine, various chromatographic techniques are employed to address specific analytical challenges, from determining purity to resolving enantiomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and separating it from starting materials, by-products, and degradation products. researchgate.net Method development is critical for achieving optimal separation and accurate quantification of impurities.
Detailed Research Findings: The development of a stability-indicating HPLC method for this compound would typically involve a systematic approach to optimize separation parameters. Reversed-phase HPLC is the most common mode used for amino acid derivatives due to its compatibility with a wide range of polar and non-polar compounds.
Column Selection: A C18 (octadecylsilyl) column is often the first choice, providing a versatile stationary phase for retaining the compound based on its hydrophobicity. The aromatic ethoxybenzyl group and the aliphatic valine side chain contribute to its retention on such columns.
Mobile Phase Optimization: The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for purity profiling to ensure the elution of both polar and non-polar impurities. researchgate.net The aqueous phase is often acidified with agents like trifluoroacetic acid (TFA) or formic acid to improve peak shape and control the ionization state of the carboxylic acid and secondary amine groups.
Detection: Ultraviolet (UV) detection is standard, as the benzyl (B1604629) group in this compound contains a chromophore that absorbs UV light. A photodiode array (PDA) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment.
Purity Profiling: A well-developed HPLC method can effectively separate process-related impurities and potential degradants. Regulatory guidance often requires that impurities above a certain threshold (e.g., 0.1%) be reported and identified. hilarispublisher.com The goal is to achieve a purity of >95% for research-grade material. researchgate.net
Table 1: Typical HPLC Method Development Parameters for this compound Analysis
| Parameter | Typical Conditions | Purpose |
| Stationary Phase | C18, C8 (5 µm, 100 Å) | Provides hydrophobic retention mechanism. |
| Mobile Phase A | Water with 0.1% TFA or Formic Acid | Controls pH, improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |
| Elution Mode | Gradient | Ensures separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns (e.g., 4.6 mm i.d.). |
| Column Temperature | 25-40 °C | Optimizes efficiency and controls retention time variability. |
| Detection | UV at ~220 nm or ~270 nm | Detection of the aromatic ring chromophore. |
| Injection Volume | 5-20 µL | Dependent on sample concentration and method sensitivity. |
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Since this compound is a non-volatile amino acid derivative, its analysis by GC requires a chemical derivatization step to increase its volatility.
Detailed Research Findings: The primary challenge in GC analysis of amino acids is their high polarity and low volatility due to the presence of carboxylic acid and amine functional groups. Derivatization targets these groups to form more volatile and thermally stable esters and amides.
Derivatization Strategy: A two-step derivatization is often necessary. The carboxylic acid group is typically converted to an ester (e.g., a methyl or ethyl ester) using reagents like acidic methanol or ethanol. The secondary amine is then derivatized, for example, through acylation or silylation. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is common as it produces stable derivatives.
Column and Conditions: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally used to separate the derivatized analytes. The oven temperature is programmed to ramp up, allowing for the separation of derivatives with different boiling points.
Detection: A Flame Ionization Detector (FID) provides robust and sensitive detection for quantitative analysis. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides characteristic fragmentation patterns.
Table 2: Potential GC Derivatization and Analysis Strategy for this compound
| Step | Reagent/Technique | Target Functional Group | Resulting Derivative |
| 1. Esterification | Thionyl chloride in ethanol | Carboxylic Acid (-COOH) | Ethyl Ester (-COOEt) |
| 2. Silylation | MTBSTFA in acetonitrile | Secondary Amine (-NH-) | N-tert-butyldimethylsilyl (N-TBDMS) |
| GC Column | SLB-5ms, DB-5, or similar | N/A | Separation of volatile derivatives. |
| Detector | FID or MS | N/A | Quantitative analysis or structural identification. |
Since this compound is derived from the chiral amino acid valine, it exists as a pair of enantiomers (L- and D-forms). Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity of the synthesized material. This is critical because different enantiomers can have distinct biological activities.
Detailed Research Findings: The separation of enantiomers is achieved using a Chiral Stationary Phase (CSP) that interacts stereoselectively with the analytes. Several types of CSPs are effective for separating amino acid derivatives. phenomenex.com
Polysaccharide-Based CSPs: Columns with coated or immobilized polysaccharide derivatives (e.g., cellulose (B213188) or amylose) on a silica (B1680970) support are widely used. They offer broad applicability and can be used in normal-phase, polar organic, or reversed-phase modes.
Macrocyclic Antibiotic CSPs: Stationary phases based on macrocyclic antibiotics like teicoplanin or ristocetin (B1679390) A are particularly effective for separating N-acylated amino acids. mst.edu These CSPs offer multiple interaction sites, including hydrogen bonding, ionic, and steric interactions, which contribute to chiral recognition. mst.edu
Cyclodextrin-Based CSPs: Cyclodextrin-based columns can also be used, where the chiral analyte forms temporary inclusion complexes with the cyclodextrin (B1172386) cavity, leading to differential retention of the enantiomers. sigmaaldrich.com
The choice of mobile phase is crucial for achieving separation. For polysaccharide-based columns, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol (like isopropanol (B130326) or ethanol) are common in normal-phase mode.
Table 3: Chiral Stationary Phases for Enantiomeric Separation of Amino Acid Derivatives
| CSP Type | Principle of Separation | Typical Mobile Phases |
| Polysaccharide-based | Hydrogen bonding, dipole-dipole, steric interactions | Hexane/Isopropanol, Ethanol/Methanol |
| Macrocyclic Antibiotic | Ionic interactions, hydrogen bonding, inclusion complexation | Methanol/Water with buffers (e.g., TEAA) |
| Cyclodextrin-based | Host-guest inclusion complexation | Acetonitrile/Water, Methanol/Aqueous buffers |
Electrophoretic Techniques (e.g., Capillary Electrophoresis) for Purity and Identity
Capillary Electrophoresis (CE) is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It offers advantages over HPLC, including higher separation efficiency, shorter analysis times, and minimal solvent consumption. scispace.com
Detailed Research Findings: For a compound like this compound, which is amphiprotic (containing both acidic and basic groups), Capillary Zone Electrophoresis (CZE) is the most suitable mode.
Principle of Separation: In CZE, separation is based on differences in the charge-to-size ratio of the analytes. The pH of the background electrolyte (BGE) is a critical parameter as it determines the net charge of the analyte. At low pH, the amine group is protonated (-NH2+-) and the carboxylic acid is neutral (-COOH), resulting in a net positive charge. At high pH, the carboxylic acid is deprotonated (-COO-) and the amine is neutral, leading to a net negative charge. By adjusting the BGE pH, the migration time and separation selectivity can be finely tuned.
Method Parameters: A typical CZE method would use a fused-silica capillary and a BGE consisting of a buffer such as phosphate (B84403) or borate. researchgate.net Applying a high voltage (e.g., 20-30 kV) across the capillary drives the separation. researchgate.netnih.gov
Detection: UV detection is straightforward due to the compound's aromatic ring. For enhanced sensitivity or analysis in complex matrices, derivatization with a fluorescent tag followed by laser-induced fluorescence (LIF) detection can be employed. creative-proteomics.com Coupling CE with mass spectrometry (CE-MS) provides high sensitivity and specificity, confirming both identity and purity simultaneously. creative-proteomics.comnih.gov
Table 4: Key Parameters for Capillary Electrophoresis Analysis of this compound
| Parameter | Typical Setting | Influence on Analysis |
| Background Electrolyte (BGE) | Phosphate or Borate buffer | Controls analyte charge, separation selectivity, and current. |
| pH of BGE | 2.5 - 9.0 | Determines the degree of ionization and electrophoretic mobility. |
| Applied Voltage | +20 to +30 kV | Driving force for separation; affects speed and resolution. |
| Capillary | Fused-silica (50-75 µm i.d.) | Provides the separation channel and electroosmotic flow. |
| Temperature | 25 °C | Affects viscosity, mobility, and run-to-run reproducibility. |
| Detection | UV (200-220 nm), LIF (with derivatization), MS | Method of monitoring the separated analyte. |
Historical Perspective and Future Directions in Fundamental Chemical Research
Genesis of N-Alkylated Amino Acid Derivatives in Chemical Literature
The journey into N-alkylated amino acids began with the fundamental interest in modifying the structure of peptides. N-alkylation, particularly N-methylation, was recognized early on as a common post-translational modification in natural products and a tool to enhance the therapeutic properties of peptides. monash.edumonash.edu Early methods for N-alkylation often involved direct alkylation with alkyl halides or reductive amination using aldehydes, though these classical approaches frequently required harsh conditions and the use of protecting groups, leading to multi-step syntheses and potential racemization. monash.edunih.gov
The primary motivations for synthesizing N-alkylated amino acids were to:
Increase Lipophilicity : Enhancing solubility in non-aqueous media and improving membrane permeability for better bioavailability. monash.edu
Introduce Conformational Constraints : The removal of the amide proton (N-H) eliminates a hydrogen bond donor, which alters the secondary structure of peptides and can lock them into a bioactive conformation.
Enhance Proteolytic Stability : N-alkylation sterically hinders the approach of proteases, thereby increasing the in vivo half-life of peptide-based drugs.
These foundational goals drove chemists to develop a diverse toolbox of synthetic methods, moving from stoichiometric reagents to more advanced catalytic systems. nih.gov The introduction of various N-alkyl and N-aryl groups allowed for a fine-tuning of these properties, establishing N-alkyl amino acids as crucial building blocks in medicinal chemistry and materials science. nih.govnih.gov
Evolution of Synthetic Strategies for N-(3-Ethoxybenzyl)valine Analogs
The synthesis of a specific derivative like this compound builds upon the general strategies developed for N-alkylation. The primary and most direct method for its preparation is reductive amination. This strategy involves the reaction of L-valine with 3-ethoxybenzaldehyde (B1676413) to form a transient Schiff base (imine), which is then reduced in situ to the secondary amine.
Key synthetic strategies applicable to this compound and its analogs include:
Direct Reductive Amination : This is a highly efficient, one-pot procedure. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective under mild conditions, preserving the chirality of the amino acid. acs.org
Nucleophilic Substitution : This involves reacting a valine ester with 3-ethoxybenzyl halide. This method often requires protection of the amino group to prevent over-alkylation and subsequent deprotection steps, making it a multi-step process. nih.gov
Catalytic N-Alkylation : More recent and sustainable approaches utilize alcohols directly as alkylating agents, catalyzed by transition metals like iridium or iron. nih.gov This "borrowing hydrogen" methodology generates water as the only byproduct, representing a significant advancement in green chemistry. nih.gov Although not specifically detailed for 3-ethoxybenzyl alcohol, this strategy holds great promise for synthesizing such derivatives.
The evolution of these methods reflects a trend towards greater efficiency, stereochemical control, and environmental sustainability.
Table 1: Comparison of Synthetic Strategies for N-Alkylated Amino Acids
| Method | Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High yield, mild conditions, good stereochemical retention, one-pot procedure. acs.org | Requires availability of the corresponding aldehyde. |
| Nucleophilic Substitution | Alkyl Halide, Base | Utilizes readily available alkyl halides. | Often requires N- and C-terminus protection, multi-step process, potential for racemization and over-alkylation. monash.edunih.gov |
| Catalytic Alkylation with Alcohols | Alcohol, Transition Metal Catalyst (e.g., Iridium, Iron) | High atom economy, produces water as the only byproduct, sustainable. nih.gov | May require specific catalysts and optimization for different substrates. |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | Broad substrate scope for N-arylation. | Primarily for aryl groups, catalyst can be expensive. |
Emerging Trends in Chiral Amino Acid Derivative Chemistry
The field of chiral amino acid chemistry is dynamic, with several emerging trends that influence the study of molecules like this compound. A primary focus is the development of new catalytic systems that offer high enantioselectivity and stereocontrol. frontiersin.org
Current trends include:
Asymmetric Catalysis : The use of chiral catalysts, including transition metal complexes and organocatalysts, to synthesize enantiomerically pure amino acid derivatives is a major area of research. frontiersin.org For instance, chiral aldehyde catalysis has been shown to be effective in various asymmetric reactions of amino acid esters. frontiersin.org
Biocatalysis : Enzymes such as dehydrogenases and N-methyl transferases are being explored for the synthesis of N-alkylated amino acids. nih.gov Biocatalytic routes offer unparalleled stereoselectivity under mild, environmentally friendly conditions, providing a green alternative to traditional chemical methods. nih.govsemanticscholar.org
Development of Novel Chiral Derivatizing Agents (CDAs) : For analytical purposes, new CDAs are being developed to improve the separation and detection of amino acid enantiomers in complex biological matrices using techniques like HPLC and capillary electrophoresis. mdpi.com
Unusual Chirality : Research is expanding to include amino acid derivatives with less common forms of chirality, such as planar or axial chirality, for use in novel catalysts and peptide analogues. researchgate.net
These trends are pushing the boundaries of what can be synthesized, allowing for the creation of increasingly complex and functional chiral molecules.
Unexplored Synthetic Avenues and Methodological Challenges
Despite significant progress, challenges and unexplored avenues remain in the synthesis of N-alkylated amino acids. A key challenge is the direct, selective N-alkylation of unprotected amino acids in a single step with high yields and retention of stereochemistry. nih.gov While catalytic methods using alcohols are promising, their substrate scope and functional group tolerance are still under investigation.
Future research may focus on:
Late-Stage Functionalization : Developing methods to introduce the N-(3-ethoxybenzyl) group onto a valine residue already incorporated within a peptide sequence. This would allow for the diversification of complex peptides without requiring the synthesis of the monomer from scratch.
Photoredox Catalysis : Utilizing visible light-driven reactions to forge the C-N bond under extremely mild conditions. This approach could offer new reaction pathways and selectivities.
Flow Chemistry : Implementing continuous flow systems for the synthesis of this compound could improve reaction efficiency, safety, and scalability compared to traditional batch processing.
Overcoming Steric Hindrance : The bulky isopropyl group of valine can pose a steric challenge for N-alkylation. Developing more active catalysts or reaction conditions that can overcome this hindrance is an ongoing goal. The synthesis of derivatives with even bulkier N-alkyl chains remains a significant hurdle. acs.org
Addressing these challenges will require the development of novel catalytic systems and a deeper understanding of reaction mechanisms.
Potential for Advanced Spectroscopic Probes and Computational Models
The structural characterization and conformational analysis of N-alkylated amino acids are crucial for understanding their function. Advanced spectroscopic techniques and computational modeling are indispensable tools in this regard.
Spectroscopic Probes : Techniques like 2D NMR spectroscopy (NOESY, ROESY) can provide detailed information about the solution-state conformation of peptides containing this compound. Vibrational spectroscopy (FT-IR, Raman), combined with computational predictions, can elucidate subtle structural features and intermolecular interactions, such as hydrogen bonding patterns. researchgate.net
The synergy between advanced spectroscopic experiments and high-level computational methods will be essential for elucidating the structure-property relationships of this compound and its analogs, guiding the design of new molecules with tailored functions. aip.orgnih.gov
Q & A
Q. What are the recommended methods for synthesizing N-(3-ethoxybenzyl)valine and confirming its purity?
Methodological Answer: Synthesis typically involves coupling valine with a substituted benzyl halide (e.g., 3-ethoxybenzyl chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like DMF or DCM. Post-synthesis, purity is confirmed via HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to detect impurities and quantify yield. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the presence of the ethoxybenzyl group and valine backbone. Crystallization in solvents like ethanol or acetonitrile, followed by X-ray diffraction (XRD) analysis, can resolve stereochemical ambiguities .
Q. How can crystallographic data be leveraged to resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles, critical for distinguishing between positional isomers or conformers. For example, crystallographic parameters (e.g., space group P1 or P2₁/c, unit cell dimensions, and R factors) from analogous compounds (e.g., 5b and 5f in ) guide experimental setups. Data such as R values (e.g., 0.0582 for 5b vs. 0.0520 for 5f) reflect refinement accuracy. Software like Olex2 or SHELX is used to model electron density maps and validate hydrogen bonding or van der Waals interactions .
Advanced Research Questions
Q. What mechanisms underlie the formation of this compound adducts in biological systems, and how can conflicting data across studies be resolved?
Methodological Answer: Adduct formation may involve reactive intermediates like quinone methides (QMs) or Schiff base formation with aldehydes (e.g., 4-hydroxybenzaldehyde). For instance, 4-QM reacts with hemoglobin’s N-terminal valine via Michael addition, forming stable adducts detectable by LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry). Discrepancies in adduct levels (e.g., between smokers and non-smokers in ) require controlled experiments to isolate variables like exposure sources or metabolic differences. Isotopic labeling (e.g., ¹³C-valine) or kinetic studies can differentiate competing pathways .
Q. How can researchers address contradictions in bioanalytical data when quantifying this compound adducts in complex matrices?
Methodological Answer: Matrix effects (e.g., plasma proteins) necessitate robust sample preparation, such as solid-phase extraction (SPE) or immunoaffinity purification. For quantification, use internal standards (e.g., deuterated analogs) and parallel reaction monitoring (PRM) on HRMS to enhance specificity. Discrepancies in recovery rates (e.g., 30–40% yields in ) may arise from derivatization efficiency (e.g., FITC labeling). Cross-validation with orthogonal techniques like ELISA or fluorescence assays is recommended .
Q. What experimental strategies optimize the enantiomeric purity of this compound during synthesis?
Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric catalysis (e.g., Evans oxazolidinone auxiliaries in ) ensures enantiopurity. Analytical chiral HPLC with polysaccharide columns (e.g., Chiralpak® AD-H) confirms enantiomeric excess (ee). For industrial scalability, dynamic kinetic resolution (DKR) or enzymatic methods (e.g., lipase-mediated acyl transfer) are preferred. Monitoring reaction kinetics under varying temperatures/pH prevents racemization .
Data Analysis & Interpretation
Q. How should researchers statistically analyze variations in this compound adduct levels across demographic cohorts?
Methodological Answer: Non-parametric tests (e.g., Mann-Whitney U) are suitable for non-normal distributions, as seen in smoker vs. non-smoker adduct levels (). Multivariate regression models adjust for confounders like age or diet. Data normalization (e.g., to hemoglobin content) and outlier detection (e.g., Grubbs’ test) improve reliability. Open-source tools like R or Python (SciPy) facilitate reproducible analysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
